

Application Notes and Protocols for Zebrafish Screening of Ogremorphin Analogs

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Compound of Interest

Compound Name: *Ogremorphin*

Cat. No.: *B15602685*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ogremorphin (OGM) is a novel small molecule inhibitor of the G-protein coupled receptor GPR68, an acid sensor overexpressed in certain cancers, including glioblastoma (GBM).^{[1][2]} Inhibition of GPR68 by OGM has been shown to induce a form of iron-dependent cell death called ferroptosis in glioblastoma cells, presenting a promising therapeutic avenue.^{[1][3][4]} The zebrafish (*Danio rerio*) has emerged as a powerful in vivo model for high-throughput screening of small molecules due to its rapid development, optical transparency, and genetic tractability.^{[5][6][7][8]} This document provides detailed protocols for utilizing a zebrafish screening model to identify and characterize analogs of **Ogremorphin** with potential anti-cancer activity. Two primary screening methodologies are presented: a developmental toxicity screen for initial identification of bioactive compounds and a glioblastoma xenograft model for assessing anti-tumor efficacy.

Part 1: Developmental Toxicity Screening for Bioactive Analogs

This initial screen is designed to identify OGM analogs that elicit a specific, reproducible phenotype in developing zebrafish embryos. This approach led to the original discovery of **Ogremorphin**, which was identified in a non-biased screen for small molecules that perturb embryonic development.^{[3][9]}

Experimental Protocol: Developmental Toxicity Screen

1. Preparation of OGM Analog Stock Solutions:

- Dissolve OGM analogs in 100% Dimethyl Sulfoxide (DMSO) to create 10 mM stock solutions.
- Store stock solutions at -20°C.
- Prepare intermediate dilutions in 100% DMSO as needed. The final concentration of DMSO in the embryo medium should not exceed 1%.

2. Zebrafish Embryo Collection and Plating:

- Collect freshly fertilized eggs from wild-type zebrafish breeding pairs.
- Remove debris and unfertilized eggs.
- Using a multi-well plate, distribute 10-15 embryos per well into a 96-well plate containing 100 µL of E3 embryo medium per well.

3. Compound Administration:

- At 4-6 hours post-fertilization (hpf), add the OGM analog solutions to the wells to achieve the desired final concentrations (e.g., in a range of 0.1 to 100 µM).
- Include a vehicle control (e.g., 1% DMSO in E3 medium) and a positive control if available.

4. Incubation and Phenotypic Scoring:

- Incubate the plates at 28.5°C.
- At 24, 48, and 72 hpf, examine the embryos under a dissecting microscope for developmental abnormalities.
- Score for a range of phenotypes, including but not limited to:
 - Mortality

- Hatching rate
- Morphological defects (e.g., body curvature, edema, craniofacial abnormalities)
- Pigmentation defects
- Cardiovascular defects (e.g., heart rate, circulation)
- Behavioral changes (e.g., touch response)

5. Data Analysis and Hit Selection:

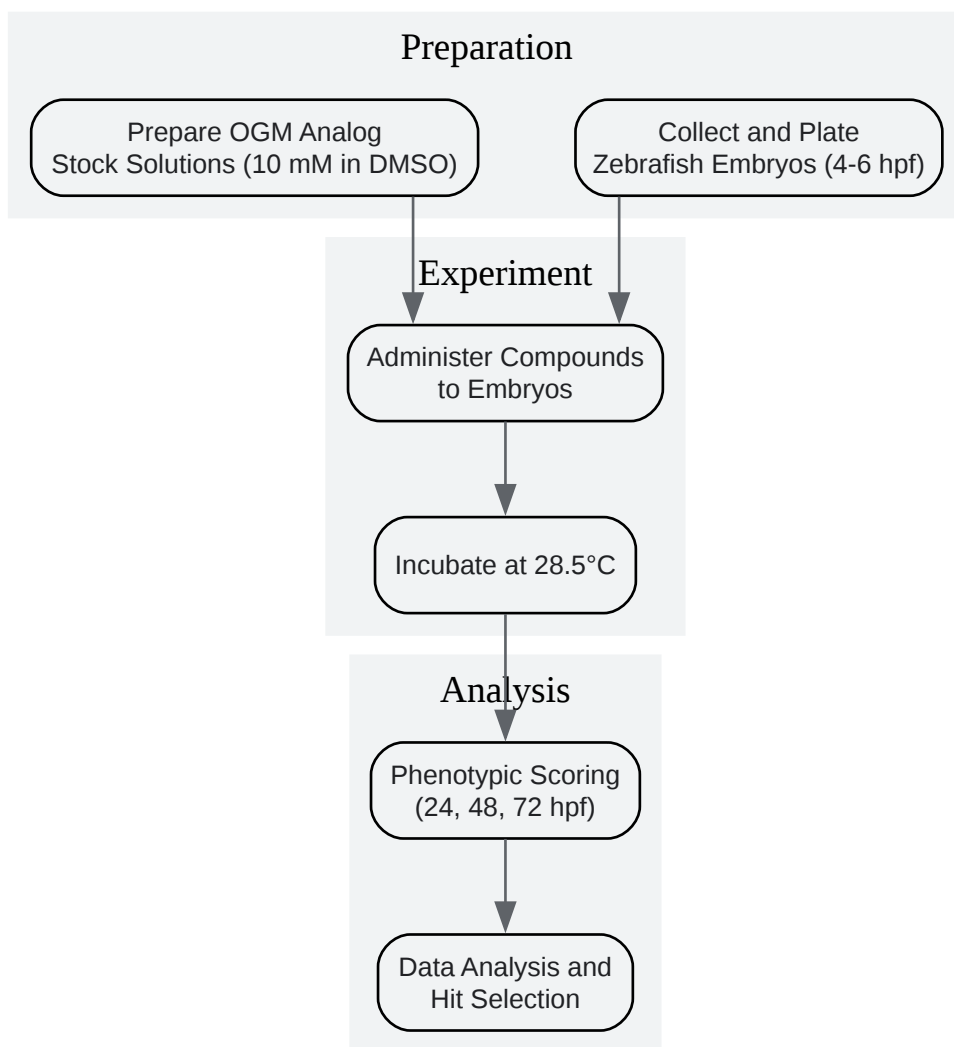
- Analogs that consistently produce a distinct and dose-dependent phenotype are considered "hits."
- Prioritize hits that phenocopy the known effects of GPR68 inhibition or show other desirable characteristics (e.g., high potency, low general toxicity).

Data Presentation: Developmental Toxicity

Summarize the screening results in a table for clear comparison of the analogs.

OGM Analog	Concentration Range (μM)	Most Common Phenotype(s)	No-Observed-Adverse-Effect Level (NOAEL) (μM)	Lowest-Observed-Adverse-Effect Level (LOAEL) (μM)
OGM	0.1 - 100	Body axis curvature, pigmentation defects	1	5
Analog A	0.1 - 100	Pericardial edema	5	10
Analog B	0.1 - 100	No observable phenotype	>100	>100
Analog C	0.1 - 100	Tail malformations	0.5	1

Experimental Workflow: Developmental Toxicity Screen



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Workflow for the developmental toxicity screening of OGM analogs.

Part 2: Zebrafish Glioblastoma Xenograft Model for Efficacy Testing

This protocol describes the use of a zebrafish xenograft model to assess the in vivo anti-tumor efficacy of hit compounds identified from the primary screen. This model has been successfully used to demonstrate the effectiveness of OGM in reducing glioblastoma cell viability in vivo.[4]
[5]

Experimental Protocol: Glioblastoma Xenograft Screen

1. Glioblastoma Cell Culture and Preparation:

- Culture human glioblastoma cell lines (e.g., U87-MG) under standard conditions.
- For visualization, label the cells with a fluorescent dye (e.g., CM-Dil) or use a cell line stably expressing a fluorescent protein (e.g., GFP or mCherry).
- On the day of injection, harvest the cells and resuspend them in a suitable medium (e.g., serum-free DMEM) at a concentration of 500-1000 cells per nanoliter.

2. Zebrafish Embryo Preparation and Microinjection:

- Use transparent zebrafish embryos (e.g., casper mutants) to facilitate imaging.
- At 48 hours post-fertilization (hpf), dechorionate and anesthetize the embryos.
- Align the embryos on an agarose injection mold.
- Using a microinjector, inject approximately 50-100 cells into the desired location, such as the yolk sac or the hindbrain ventricle.

3. Post-Injection Maintenance and Compound Administration:

- After injection, transfer the embryos to fresh E3 medium and incubate at 32-34°C to better support the human cells.
- At 24 hours post-injection (hpi), begin treatment by adding the OGM analogs to the medium at various concentrations.
- Include vehicle-treated and positive control groups.

4. Imaging and Quantitative Analysis:

- At 24, 48, and 72 hours post-treatment, anesthetize the embryos and image the tumor mass using a fluorescence microscope.
- Quantify the tumor size by measuring the fluorescent area or volume using image analysis software (e.g., ImageJ).

- Assess cell dissemination and invasion by counting the number of cells that have migrated away from the primary tumor mass.

5. Data Analysis:

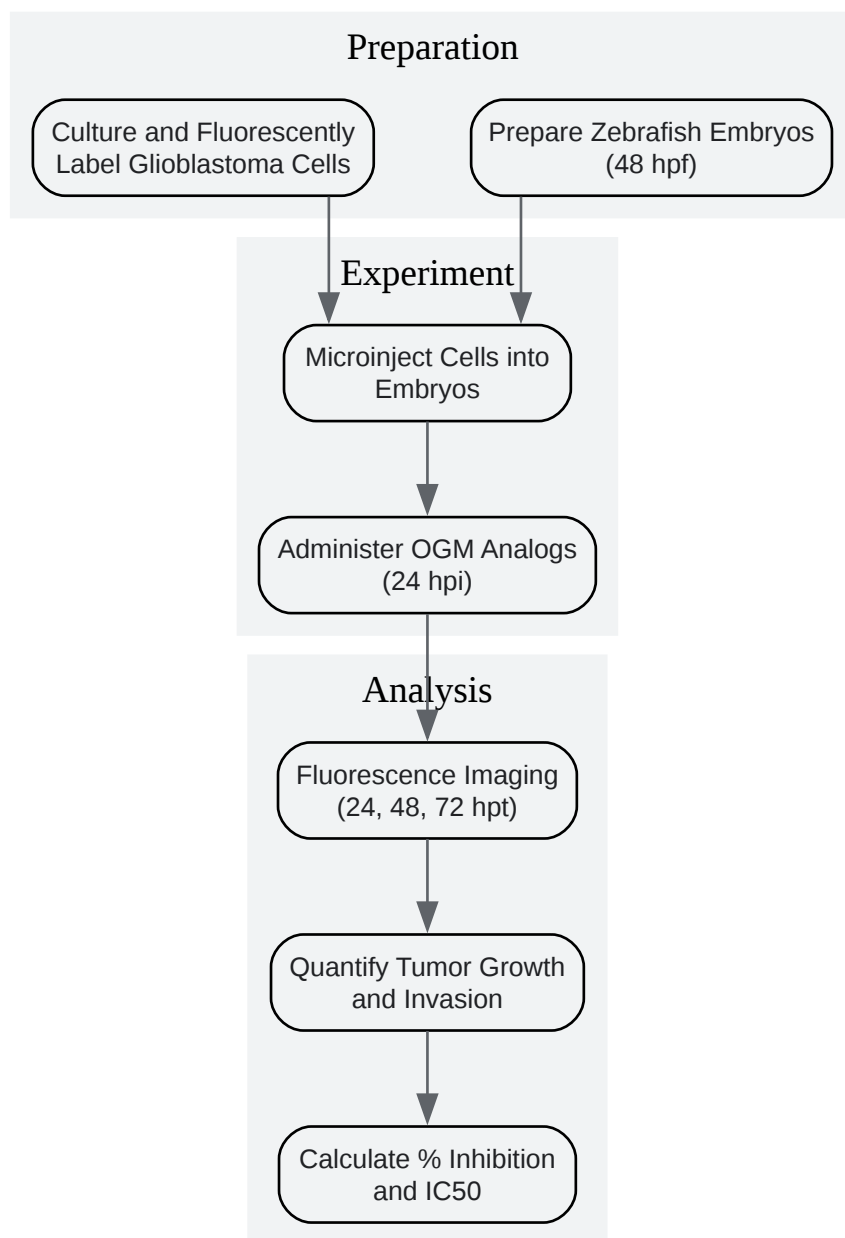
- Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) for each active analog.
- Statistically analyze the data to identify significant differences between treatment groups.

Data Presentation: Xenograft Efficacy

Present the quantitative data from the xenograft screen in a structured table.

OGM Analog	Concentration (μM)	Mean Tumor Area (pixels²) ± SD (72 hpt)	% Tumor Growth Inhibition	IC50 (μM)
Vehicle	-	15,000 ± 1,200	0	-
OGM	10	7,500 ± 800	50	10
Analog A	10	12,000 ± 1,100	20	>25
Analog C	10	6,000 ± 750	60	8

Experimental Workflow: Zebrafish Glioblastoma Xenograft Model



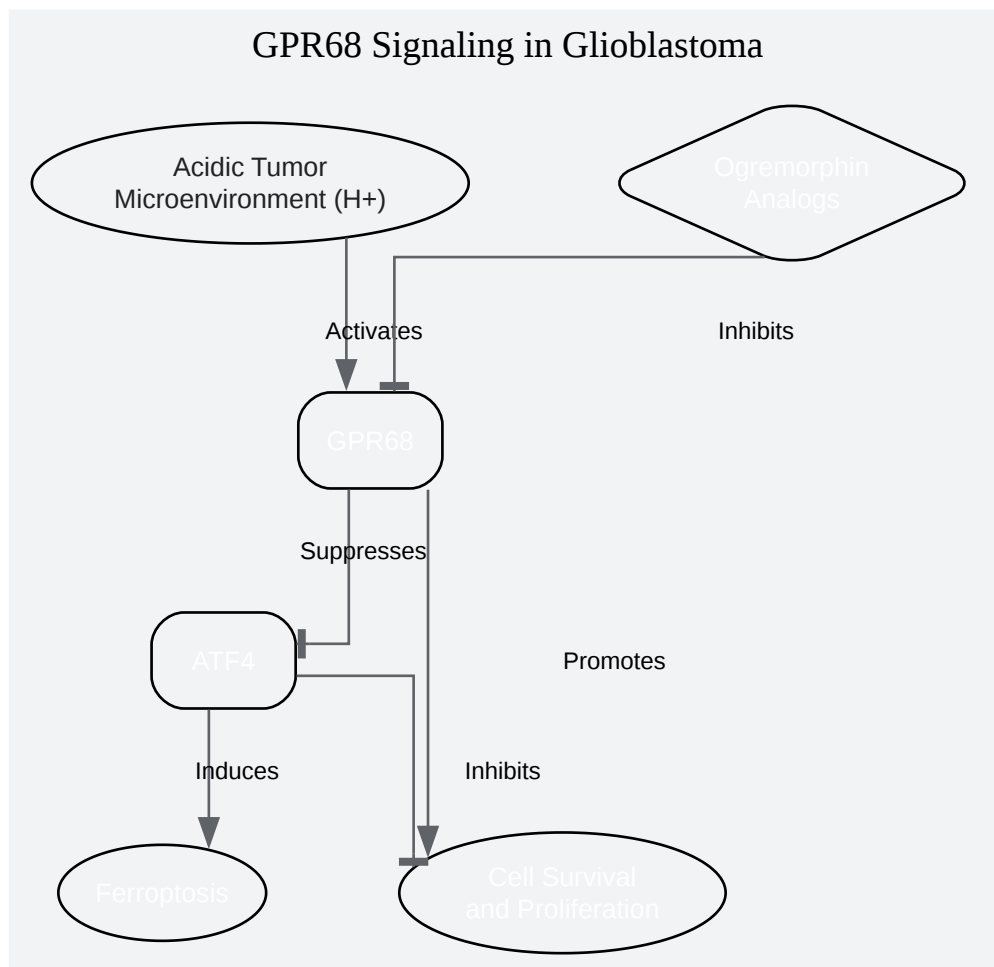
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Workflow for the zebrafish glioblastoma xenograft assay.

Part 3: Ogremorphin's Mechanism of Action

Ogremorphin and its effective analogs act by inhibiting GPR68, which is activated by an acidic tumor microenvironment. This inhibition leads to the upregulation of Activating Transcription Factor 4 (ATF4), which in turn promotes ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation.^{[1][3]}

Signaling Pathway: GPR68-Mediated Glioblastoma Cell Survival and its Inhibition by Opremorphin



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GPR68 signaling pathway and the mechanism of action of OGM.

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